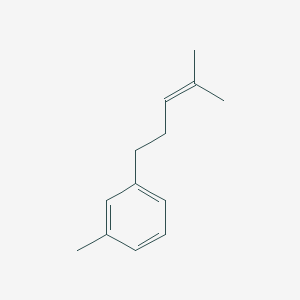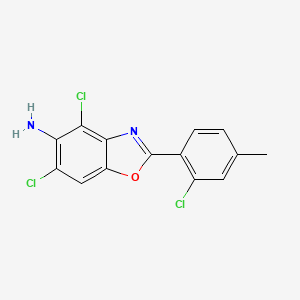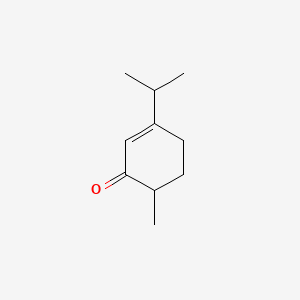
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further substituted with a cyclopentylbutyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate typically involves the reaction of 2-cyclopentylbutylamine with ethylene chlorohydrin, followed by the introduction of the thiosulfate group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:
Step 1: Reaction of 2-cyclopentylbutylamine with ethylene chlorohydrin in the presence of a base to form the intermediate 2-((2-cyclopentylbutyl)amino)ethanol.
Step 2: Conversion of the intermediate to this compound by reacting with thiosulfuric acid or a thiosulfate salt under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfate or sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl thiosulfate derivatives.
Applications De Recherche Scientifique
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in sulfur metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in the treatment of certain medical conditions.
Industry: Utilized in industrial processes such as metal extraction, where thiosulfates are used as leaching agents for precious metals.
Mécanisme D'action
The mechanism of action of S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate involves its interaction with various molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing sulfur metabolism. Additionally, the aminoethyl chain may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-2-(dimethylamino)ethyl thiosulfate
- S-2-(ethylamino)ethyl thiosulfate
- S-2-(propylamino)ethyl thiosulfate
Uniqueness
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate is unique due to the presence of the cyclopentylbutyl group, which can impart distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
21208-94-6 |
|---|---|
Formule moléculaire |
C11H23NO3S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
(2S)-2-cyclopentyl-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C11H23NO3S2/c1-2-10(11-5-3-4-6-11)9-12-7-8-15-17(13,14)16/h10-12H,2-9H2,1H3,(H,13,14,16)/t10-/m1/s1 |
Clé InChI |
SEBZMEGIAVOMEZ-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@H](CNCCOS(=O)(=S)O)C1CCCC1 |
SMILES canonique |
CCC(CNCCOS(=O)(=S)O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


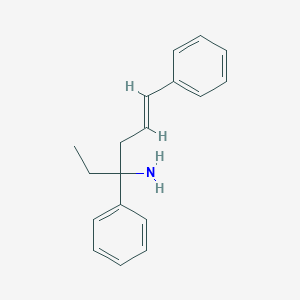
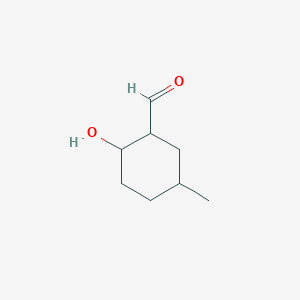
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
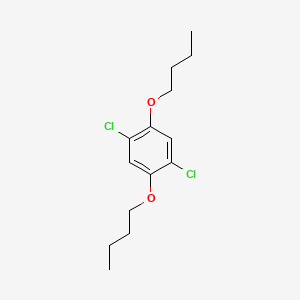
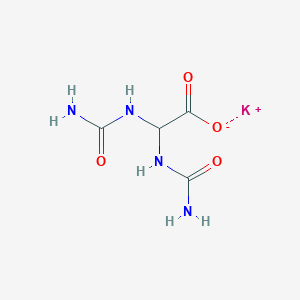
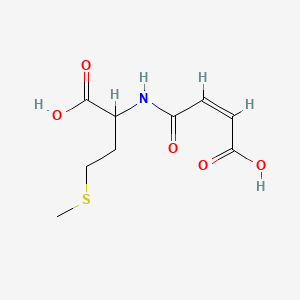
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
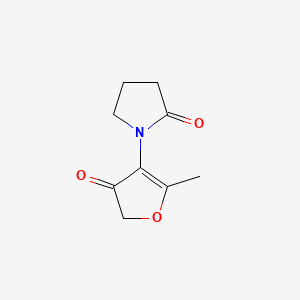
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
